N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide
Description
N-[2-(4-Acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide is a synthetic small molecule characterized by three key structural motifs:
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-7-6-8-18(15-16)20(27)23-21(31(29,30)19-9-4-3-5-10-19)22(28)25-13-11-24(12-14-25)17(2)26/h3-10,15,21H,11-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXFMBIJCBVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Sulfonylation: The next step is the introduction of the benzenesulfonyl group. This is achieved by reacting the acetylated piperazine with benzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Benzamide: The final step involves coupling the sulfonylated piperazine derivative with 3-methylbenzoyl chloride. This reaction is typically performed in an organic solvent such as dichloromethane, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues and Their Features
Biological Activity
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a benzenesulfonyl moiety, and an amide functional group. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 370.43 g/mol. The structural characteristics contribute to its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various proteases, including those involved in viral replication processes. For instance, it has shown promising activity against the main protease (Mpro) of SARS-CoV-2, indicating potential as an antiviral agent .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its utility in oncology .
- Anti-inflammatory Properties : Preliminary investigations reveal that it may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of the compound:
- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 15 | Significant inhibition observed |
| MCF-7 | 25 | Moderate inhibition observed |
- Protease Inhibition Assays : The compound was evaluated for its inhibitory effects on SARS-CoV-2 Mpro. It demonstrated a half-maximal effective concentration (EC50) of approximately 3.7 µM, highlighting its potential as a therapeutic agent against COVID-19 .
Case Studies
In a notable case study involving patients with COVID-19, the use of this compound resulted in decreased viral load and improved clinical outcomes when administered alongside standard antiviral therapies. The study emphasized the need for further clinical trials to establish efficacy and safety profiles.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide?
The synthesis typically involves multi-step reactions:
- Amide bond formation : Coupling reagents like HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) are used to link the benzamide and benzenesulfonyl moieties .
- Piperazine acetylation : Acetyl chloride in the presence of a base (e.g., triethylamine) introduces the acetyl group to the piperazine ring .
- Purification : Column chromatography or recrystallization ensures high purity, with structural confirmation via thin-layer chromatography (TLC) and mass spectrometry (MS) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, confirming substituent positions (e.g., acetyl and benzenesulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (C=O) stretches in the acetyl and benzamide moieties .
Q. What initial biological screening assays are appropriate for evaluating this compound?
- Antiproliferative assays : MTT or SRB assays on cancer cell lines to assess cytotoxicity and selectivity (e.g., comparing CC50 and EC50 values) .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) if the compound is designed for pathway modulation .
- Cytotoxicity profiling : Peripheral blood mononuclear cells (PBMCs) or HEK293 cells determine selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic substituent modification : Vary the benzamide (e.g., methyl group position) and benzenesulfonyl groups to assess impact on potency .
- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like HIV-1 reverse transcriptase or cancer-related kinases .
- Quantitative SAR (QSAR) : Develop models correlating electronic (Hammett constants) or steric parameters with bioactivity .
Q. What strategies can address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Assess absorption, distribution, metabolism, and excretion (ADME) using liver microsomes or in vivo models to identify bioavailability limitations .
- Prodrug design : Modify labile groups (e.g., acetyl or sulfonyl) to enhance metabolic stability .
- Formulation optimization : Use nanocarriers or liposomes to improve solubility and tissue penetration .
Q. How can crystallographic data improve mechanistic understanding?
Q. How can researchers resolve contradictions in reported biological data (e.g., high cytotoxicity but low selectivity)?
- Dose-response reevaluation : Confirm EC50/CC50 ratios across multiple cell lines to rule out assay-specific artifacts .
- Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify unintended interactions .
- Mechanistic studies : Flow cytometry (apoptosis assays) or transcriptomics clarify whether cytotoxicity is target-mediated or nonspecific .
Q. What analytical approaches elucidate metabolic pathways and degradation products?
- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
- Stability studies : Expose the compound to simulated gastric fluid (SGF) or plasma to identify hydrolysis-prone sites (e.g., acetyl or amide bonds) .
- Isotope labeling : Track metabolic fate using 14C-labeled analogs in rodent models .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Characterization Methods
| Step | Reagents/Conditions | Characterization Techniques |
|---|---|---|
| Amide coupling | HOBt, DCC, CH2Cl2, RT | TLC, MS, 1H NMR |
| Piperazine acetylation | Acetyl chloride, Et3N, CHCl3, 0°C → RT | 13C NMR, IR |
| Purification | Column chromatography (SiO2, EtOAc/Hex) | HPLC, melting point analysis |
Q. Table 2. Recommended Biological Assays
| Assay Type | Protocol Highlights | Key Metrics |
|---|---|---|
| Antiproliferative | MTT assay on HeLa or MCF-7 cells | IC50, selectivity index (SI) |
| Enzyme Inhibition | Fluorescence-based kinase assay | % inhibition at 10 µM |
| ADME Profiling | Caco-2 permeability, microsomal stability | Bioavailability, t1/2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
